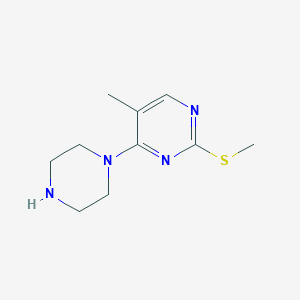![molecular formula C12H17N3OS B6463389 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2640902-77-6](/img/structure/B6463389.png)
4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with a halogenated pyrimidine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrimidine ring or the morpholine moiety.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or hydrazines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones: These compounds share a similar pyrimidine core and exhibit comparable chemical reactivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrimidine ring and are studied for their biological activities.
Uniqueness
4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and morpholine moieties contribute to its stability and reactivity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-17-12-13-10(9-2-3-9)8-11(14-12)15-4-6-16-7-5-15/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWLLFGJYULHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCOCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463312.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)



![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide](/img/structure/B6463385.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463409.png)
